Ethylphosphonic difluoride Ethylphosphonic difluoride This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information.
Brand Name: Vulcanchem
CAS No.: 753-98-0
VCID: VC16984658
InChI: InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3
SMILES:
Molecular Formula: C2H5F2OP
Molecular Weight: 114.03 g/mol

Ethylphosphonic difluoride

CAS No.: 753-98-0

Cat. No.: VC16984658

Molecular Formula: C2H5F2OP

Molecular Weight: 114.03 g/mol

* For research use only. Not for human or veterinary use.

Ethylphosphonic difluoride - 753-98-0

Specification

CAS No. 753-98-0
Molecular Formula C2H5F2OP
Molecular Weight 114.03 g/mol
IUPAC Name 1-difluorophosphorylethane
Standard InChI InChI=1S/C2H5F2OP/c1-2-6(3,4)5/h2H2,1H3
Standard InChI Key GAEHUYVKDMCAMJ-UHFFFAOYSA-N
Canonical SMILES CCP(=O)(F)F

Introduction

Chemical Identity and Structural Characteristics

Ethylphosphonic difluoride, with the molecular formula C₂H₅POF₂, is structurally analogous to methylphosphonyl difluoride (CH₃POF₂), a well-documented chemical weapon precursor . The ethyl variant replaces the methyl group with an ethyl chain, altering its reactivity and physical properties. The phosphorus center adopts a tetrahedral geometry, with bond angles and lengths influenced by the electronegative fluorine atoms.

Key Structural Features:

  • Phosphorus-Fluorine Bonds: High electronegativity of fluorine results in polar covalent bonds, enhancing reactivity toward nucleophiles.

  • Ethyl Group: The C₂H₅ moiety introduces steric effects that moderate reaction kinetics compared to methyl derivatives.

Physicochemical Properties

Ethylphosphonic difluoride’s properties are inferred from methyl homologs and related organophosphorus compounds .

PropertyValue/RangeSource Analogue
Molecular Weight130.03 g/molCalculated
Density~1.4 g/cm³Methylphosphonyl DF
Boiling Point120–140°C (est.)Ethyldifluorophosphine
SolubilityReacts with H₂OMethylphosphonyl DF

Reactivity:

  • Hydrolyzes in water to produce ethylphosphonic acid and hydrogen fluoride :

C₂H₅POF₂ + 2 H₂O → C₂H₅PO(OH)₂ + 2 HF\text{C₂H₅POF₂ + 2 H₂O → C₂H₅PO(OH)₂ + 2 HF}
  • Corrodes glass due to HF liberation .

Spectroscopic Characterization

Spectroscopic data for ethylphosphonic difluoride remain unreported, but studies on ethyldifluorophosphine (C₂H₅PF₂) offer insights into expected vibrational modes .

Infrared (IR) Spectroscopy

  • P–F Stretching: Strong absorptions near 800–900 cm⁻¹, characteristic of P–F bonds .

  • C–H Vibrations: Aliphatic C–H stretches between 2800–3000 cm⁻¹.

Raman Spectroscopy

  • P=O Stretch: A dominant band near 1250 cm⁻¹, indicative of the phosphoryl group .

Regulatory and International Frameworks

As a Schedule 1 compound under the Chemical Weapons Convention (CWC), ethylphosphonic difluoride’s production and stockpiling are tightly controlled .

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